molecular formula C19H21I B14312799 2-Iodo-9,9-dipropyl-9H-fluorene CAS No. 112050-92-7

2-Iodo-9,9-dipropyl-9H-fluorene

Katalognummer: B14312799
CAS-Nummer: 112050-92-7
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: QFZHDVLKMKZVET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-9,9-dipropyl-9H-fluorene: is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound’s molecular formula is C19H21I, and it features an iodine atom attached to the fluorene core, with two propyl groups at the 9-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-9,9-dipropyl-9H-fluorene typically involves the iodination of a fluorene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the fluorene core. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-9,9-dipropyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Various substituted fluorene derivatives.

    Oxidation Reactions: Fluorenone derivatives.

    Reduction Reactions: Hydrogenated fluorene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-9,9-dipropyl-9H-fluorene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Iodo-9,9-dipropyl-9H-fluorene involves its interaction with specific molecular targets and pathways. The iodine atom and the propyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-9,9-dipropyl-9H-fluorene is unique due to the presence of both iodine and propyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability, such as in the development of advanced materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

112050-92-7

Molekularformel

C19H21I

Molekulargewicht

376.3 g/mol

IUPAC-Name

2-iodo-9,9-dipropylfluorene

InChI

InChI=1S/C19H21I/c1-3-11-19(12-4-2)17-8-6-5-7-15(17)16-10-9-14(20)13-18(16)19/h5-10,13H,3-4,11-12H2,1-2H3

InChI-Schlüssel

QFZHDVLKMKZVET-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.